molecular formula C8H4F4O B1301902 3-Fluoro-4-(trifluoromethyl)benzaldehyde CAS No. 204339-72-0

3-Fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No. B1301902
CAS RN: 204339-72-0
M. Wt: 192.11 g/mol
InChI Key: ZVIQXFUBNNGOJY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzaldehyde is an aromatic compound with the molecular formula FC6H3(CF3)CHO . It has a molecular weight of 192.11 .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(trifluoromethyl)benzaldehyde consists of a benzene ring with a fluorine atom and a trifluoromethyl group attached to it . The compound also contains an aldehyde group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom .


Physical And Chemical Properties Analysis

3-Fluoro-4-(trifluoromethyl)benzaldehyde has a boiling point of 178 °C and a density of 1.408 g/mL at 25 °C . It has a refractive index of 1.457 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

3-Fluoro-4-(trifluoromethyl)benzaldehyde can be used as a starting material in the synthesis of various fluorinated compounds . The presence of both a fluorine atom and a trifluoromethyl group makes it a valuable compound in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Use in Aldol Reactions

The compound has been used in aldol reactions with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system . Aldol reactions are fundamental for the formation of carbon-carbon bonds in organic synthesis.

Synthesis of Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

2-Fluoro-4-(trifluoromethyl)benzaldehyde, a compound structurally similar to 3-Fluoro-4-(trifluoromethyl)benzaldehyde, has been used in the synthesis of methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate . This suggests that 3-Fluoro-4-(trifluoromethyl)benzaldehyde could potentially be used in a similar manner.

Use in the Synthesis of Fluoxetine

Fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug, contains a trifluoromethyl group . While fluoxetine itself does not contain 3-Fluoro-4-(trifluoromethyl)benzaldehyde, the presence of the trifluoromethyl group suggests potential uses of 3

Safety and Hazards

3-Fluoro-4-(trifluoromethyl)benzaldehyde should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIQXFUBNNGOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372122
Record name 3-Fluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204339-72-0
Record name 3-Fluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204339-72-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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